molecular formula C22H24N4O5 B2561632 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034448-66-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2561632
CAS RN: 2034448-66-1
M. Wt: 424.457
InChI Key: CTUSHGROGTVNON-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Trifluoromethylation

The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have garnered attention . This compound’s unique structure could potentially serve as a precursor for synthesizing trifluoromethylated derivatives, which may find applications in drug discovery, crop protection, and advanced materials.

Stereoselective Synthesis of Trifluoromethyl-Substituted 2H-Furan Derivatives

The copper-catalyzed method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. These compounds carry a quaternary stereogenic center as single diastereomers . Such derivatives could be valuable in medicinal chemistry, particularly for designing novel bioactive molecules.

Functionalized Tetrahydrofuran Derivatives

A three-step strategy proposes functionalizing the methyl group of 2,5-dimethylfuran. This involves ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and hydrogenation–cyclization of the condensation intermediate. The resulting alkylated tetrahydrofuran derivatives may have applications in organic synthesis, natural product chemistry, or as building blocks for more complex molecules .

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c27-21-6-4-18(19-2-1-11-30-19)25-26(21)10-9-23-22(28)17-3-5-20(24-14-17)31-15-16-7-12-29-13-8-16/h1-6,11,14,16H,7-10,12-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUSHGROGTVNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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